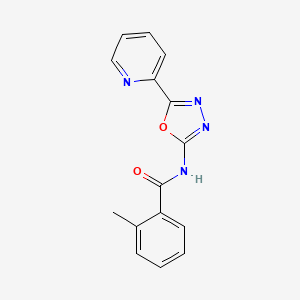

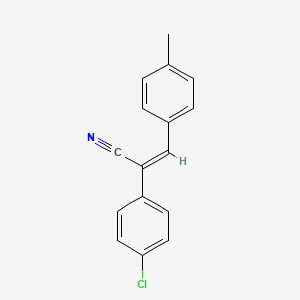

![molecular formula C20H18O5 B2607002 ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate CAS No. 869080-88-6](/img/structure/B2607002.png)

ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate” is a chemical compound with the molecular weight of 324.33 . It is a derivative of coumarin, a class of organic compounds known for their high emission quantum yield, photo stability, and good solubility in common solvents .

Synthesis Analysis

This compound can be synthesized through the reaction of 7-hydroxy-4-methylcoumarin and ethylchloroacetate, followed by the addition of hydrazine hydrate .

Molecular Structure Analysis

The mean plane of the 2H-chromene ring system forms a dihedral angle with the mean plane of ethyl 2-hydroxy-acetate moiety . In the crystal structure, C-H⋯O hydrogen bonds result in the formation of zigzag layers parallel to the bc plane .

Chemical Reactions Analysis

The reaction of ethyl 3-hydrazinyl-3-oxopropanoate with the appropriate aldehydes in refluxing ethanol yields the corresponding ethyl 3-(2-arylidenehydrazinyl)-3-oxopropanoates .

Physical And Chemical Properties Analysis

The compound has been characterized using various spectroscopic techniques. The 1H NMR spectrum shows peaks corresponding to aromatic protons and the lactone proton . The 13C NMR spectrum shows peaks for carbonyl carbons, aromatic carbons, and methylene carbons .

Aplicaciones Científicas De Investigación

Chemical Reactions and Synthesis

Ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate and related compounds have been studied for their reactivity in various chemical reactions. For instance, ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates reacted with S-methylisothiosemicarbazide hydroiodide to form 3-methylsulfanyl-6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazin-5(2H)-ones upon refluxing in pyridine or 6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazine-3,5(2Н,4Н)-diones when refluxed in ethanol, highlighting its potential in synthesizing heterocyclic compounds (Vetyugova et al., 2018).

Polymorphic Studies

Polymorphism, the ability of a substance to exist in more than one form or crystal structure, is crucial in the pharmaceutical industry. A study on polymorphic forms of a closely related compound, ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, used spectroscopic and diffractometric techniques for characterization, offering insights into the challenges and methodologies for studying polymorphism in similar compounds (Vogt et al., 2013).

Antimicrobial Activity

This compound derivatives have been synthesized and evaluated for their antimicrobial activity. A notable study describes the synthesis of ethyl 4,5-dihydro 7-methyl-2-(2-oxo-2H-chromen-3-yl)-4-oxo-5-aryl-3H-chromeno[2,3-d]pyrimidine-6-carboxylate derivatives using a solvent-free condensation method. These compounds exhibited significant in vitro antimicrobial activity against different bacterial and fungal strains, demonstrating the compound's potential in developing new antimicrobial agents (Ghashang et al., 2013).

Block Copolymer Synthesis

The synthesis and application of block copolymers in materials science is an area of significant interest. This compound-related compounds have been used as initiators in atom transfer radical polymerization (ATRP) and stable free radical polymerization (SFRP) for the synthesis of block copolymers. This demonstrates the compound's utility in creating novel polymer structures with potential applications in nanotechnology and materials science (Tunca et al., 2001).

Propiedades

IUPAC Name |

ethyl 2-(2-oxo-3-phenylchromen-7-yl)oxypropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O5/c1-3-23-19(21)13(2)24-16-10-9-15-11-17(14-7-5-4-6-8-14)20(22)25-18(15)12-16/h4-13H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCXPAFQGHQJBAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

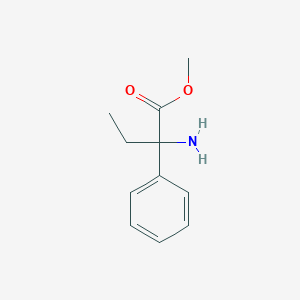

![2-(4-chlorophenyl)-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2606927.png)

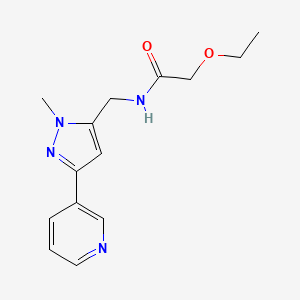

![N-(2,4-difluorophenyl)-1,3-dimethyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carboxamide](/img/structure/B2606931.png)

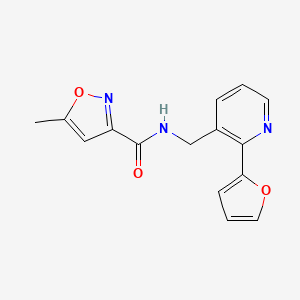

![N-(4-chlorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2606932.png)

![N-{[4-(hydrazinecarbonyl)phenyl]methyl}-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B2606936.png)

![N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2606938.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2606942.png)